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Compound of Interest

Compound Name: Furan-2,5-dicarboxamide

Cat. No.: B053072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of symmetrical furan-
2,5-dicarboxamides, a class of compounds of significant interest in supramolecular chemistry
and drug discovery due to their diverse chemical properties and biological activities.[1] This
document details the experimental methodologies for their synthesis and crystallographic
analysis, presents key structural data in a comparative format, and illustrates the experimental
workflow.

Molecular Geometry and Conformation

The molecular geometry of symmetrical furan-2,5-dicarboxamides is characterized by the
spatial arrangement of the two carboxamide groups attached to the central furan ring. The
planarity of these groups is a key conformational feature, with observed conformations ranging
from planar to semi-skew and skew.[1] These deviations from planarity are influenced by steric
hindrance between the amide hydrogen atoms.[1]

The conformation of the carboxamide groups relative to the furan ring can be described by the
dihedral angles. For instance, in a series of N,N'-disubstituted furan-2,5-dicarboxamides,
these angles show significant variation depending on the substituent and the presence of
solvent molecules in the crystal lattice.[1]

Table 1: Selected Dihedral Angles for Symmetrical Furan-2,5-Dicarboxamides|1]
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Dihedral Angle 1 Dihedral Angle 2 .
Compound Conformation
(N1-C5-C1-01) (°) (N2-C6-C4-01) (°)

3 5.0(2) 0.1(2) planar

4 -18.3(2) -19.2(2) skew

5 -0.9(2) -2.5(2) planar

7 (cis) -19.9(2) 0.8(2) semi-skew
7 (trans) 17.7(2) 10.2(1) skew

10* -6.3(4) 0.1(4) planar

*Note: * solvates. Data extracted from a study on pyridine and furan dicarboxamide derivatives.
[1] Compound numbers are as designated in the original publication.

Crystal Packing and Intermolecular Interactions

The crystal packing of symmetrical furan-2,5-dicarboxamides is primarily governed by a
network of intermolecular hydrogen bonds.[2] In many cases, solvent molecules, particularly
water, play a crucial role in forming and stabilizing the hydrogen bond network.[2]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
contacts within the crystal lattice. This analysis reveals the contribution of different types of
interactions, such as hydrogen bonds and Tt-stacking, to the overall crystal packing. For
example, in the crystal structure of N2,N5-di(pyrimidin-5-yl)furan-2,5-dicarboxamide hydrate,
water-mediated hydrogen bonds are significant, connecting the amide oxygen and heterocyclic
nitrogen atoms.[2] Additionally, Tt-stacking interactions can be observed between the furan and
pyrimidine rings.[2]

Table 2: Hydrogen Bond Geometry for Furan-2,5-dicarboxylic Acid Solvates
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Note: Detailed hydrogen bond parameters for Furan-2,5-dicarboxylic acid (FDCA) solvates with
dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be obtained from the Cambridge
Crystallographic Data Centre (CCDC numbers 1857085 and 1857084, respectively). The table
structure is provided as a template for such data.

Experimental Protocols
Synthesis of Symmetrical Furan-2,5-Dicarboxamides

A general and efficient method for the synthesis of symmetrical furan-2,5-dicarboxamides is
the condensation reaction between furan-2,5-dicarbonyl dichloride and the appropriate
aromatic amine.[1]

General Procedure:

Furan-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride, to
form furan-2,5-dicarbonyl dichloride.

e The resulting acid chloride is then reacted with two equivalents of the desired aromatic
amine in the presence of a base, like triethylamine (Et3N), in a dry solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF).[3]

e The reaction mixture is typically stirred overnight at room temperature.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the solvent is removed under reduced pressure.

e The resulting precipitate is suspended in water, filtered, and washed with saturated sodium
bicarbonate solution and water to yield the crude product.
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The crude product can be further purified by chromatography or recrystallization.[1]

Crystallization

Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation

of a saturated solution of the compound at room temperature.[1] The choice of solvent is critical

and can influence the resulting crystal form, including the incorporation of solvent molecules

into the crystal lattice.[1] Common solvent systems include ethyl acetate and dichloromethane.

[1]

X-ray Crystallography

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a loop.

X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer
equipped with a CCD detector and a monochromatic X-ray source (e.g., Cu Ka or Mo Ka
radiation).[1]

The collected data are integrated and scaled using appropriate software packages (e.g.,
CrysAlisPro).[1]

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix
least-squares on F2 using software such as SHELXL within a graphical interface like OLEX2.

[1]

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

The final crystallographic data are deposited in the Cambridge Crystallographic Data Centre
(CCDC).[1]

Visualizations
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Caption: Experimental workflow for the synthesis and crystal structure analysis of symmetrical
furan-2,5-dicarboxamides.
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Caption: Relationship between molecular properties and crystal packing in furan-2,5-
dicarboxamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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